[(2-Chloro-6-methylphenyl)methyl](methyl)amine
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Overview
Description
(2-Chloro-6-methylphenyl)methylamine is an organic compound that features a chloro-substituted aromatic ring with a methyl group and a methylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Substitution: : The synthesis of (2-Chloro-6-methylphenyl)methylamine typically begins with the chlorination of 2-methylbenzylamine. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom, using reagents such as chlorine gas or sodium hypochlorite under controlled conditions.
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Methylation: : The next step involves the methylation of the amine group. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-methylphenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2-Chloro-6-methylphenyl)methylamine can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding amides or nitriles.
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Reduction: : The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction is typically carried out in an inert atmosphere to prevent oxidation.
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Substitution: : The chloro group on the aromatic ring can be substituted with various nucleophiles, such as hydroxide ions, alkoxides, or amines, to form different derivatives. This reaction often requires a catalyst like palladium on carbon or copper(I) iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
(2-Chloro-6-methylphenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted aromatic amines on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
(2-Chloro-6-methylphenyl)methylamine has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to compounds with therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which (2-Chloro-6-methylphenyl)methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methyl groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-methylphenyl)methylamine
- (2-Chloro-6-ethylphenyl)methylamine
- (2-Bromo-6-methylphenyl)methylamine
Uniqueness
(2-Chloro-6-methylphenyl)methylamine is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of the chloro group at the 2-position and the methyl group at the 6-position provides distinct steric and electronic properties that influence its interactions in chemical and biological systems.
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJAVCECVDDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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